molecular formula C19H19F3N2 B2892494 2-(tert-butyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrrolo[2,3-b]pyridine CAS No. 866136-55-2

2-(tert-butyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B2892494
CAS No.: 866136-55-2
M. Wt: 332.37
InChI Key: JLENRBWAPKLXFX-UHFFFAOYSA-N
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Description

The compound “2-(tert-butyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrrolo[2,3-b]pyridine” is a complex organic molecule. It contains a pyrrolopyridine core, which is a bicyclic system with a pyrrole ring fused to a pyridine ring . The molecule also contains a tert-butyl group, which is a branched alkyl group, and a trifluoromethyl group, which is a methyl group where all three hydrogens have been replaced by fluorine atoms .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tert-butyl group is likely to add steric bulk to the molecule, which could influence its reactivity . The trifluoromethyl group is highly electronegative, which could also affect the compound’s reactivity and properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. The tert-butyl group is known for its unique reactivity pattern due to its crowded structure . The trifluoromethyl group can also participate in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s polarity, affecting its solubility in different solvents .

Scientific Research Applications

Catalytic Systems and Reaction Mechanisms

  • A green and efficient catalytic system using iodine–pyridine–tert-butylhydroperoxide has been developed for the oxidation of benzylic methylenes to ketones and primary amines to nitriles under solvent-free conditions. This system highlights a significant advancement in environmentally benign chemistry without the need for transition metals, organic solvents, or hazardous reagents (Jintang Zhang et al., 2009).

Structural Analysis and Properties

  • The crystal structure of tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate was analyzed, demonstrating the all-cis trisubstituted pyrrolidin-2-one configuration, which could contribute to understanding the stereochemical properties of similar compounds (H. Weber et al., 1995).

Synthetic Methodologies

  • Innovative synthetic methodologies have been employed for the preparation of trans-difluoro complexes of palladium(II), showcasing the transformation capabilities of related pyridine and tert-butyl structures under specific conditions, providing insights into complex formation and decomposition pathways (V. Grushin & W. Marshall, 2009).

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, if it were used as a catalyst, its mechanism of action might involve facilitating a particular chemical reaction .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given the interesting features of its structure, such as the trifluoromethyl and tert-butyl groups, it could be a valuable target for further study .

Properties

IUPAC Name

2-tert-butyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2/c1-18(2,3)16-11-14-7-5-9-23-17(14)24(16)12-13-6-4-8-15(10-13)19(20,21)22/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLENRBWAPKLXFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(N1CC3=CC(=CC=C3)C(F)(F)F)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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